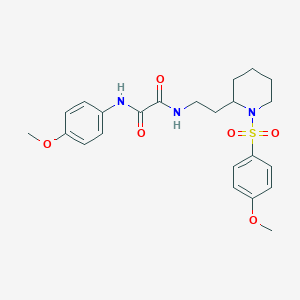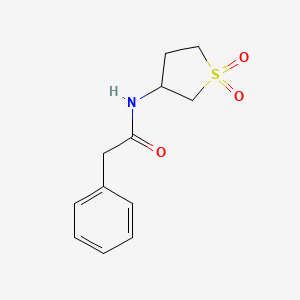
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide, also known as DT-2, is a compound that has gained attention in recent years due to its potential as a research tool in various scientific fields. DT-2 is a thiol-based compound that is structurally similar to glutathione, an important antioxidant in the body. In
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
- A study by Nath et al. (2021) focused on the synthesis and evaluation of anticonvulsant activities of indoline derivatives, highlighting a compound with significant anticonvulsant activity. This compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an anticonvulsant compound (Nath et al., 2021).
Antibacterial Activity and Spectroscopic Analysis
- Aswathy et al. (2017) synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) to evaluate its antibacterial activity against Gram-negative and Gram-positive bacteria. Spectroscopic characterization and reactivity studies based on DFT calculations were conducted, suggesting the compound's moderate antibacterial activity and providing insight into its reactive groups (Aswathy et al., 2017).
Evaluation of Cyto-genotoxicity
- Parolini et al. (2010) utilized N-(4-hydroxyphenyl)acetamide (paracetamol) to study its cyto-genotoxic effects on zebra mussel hemocytes. The study demonstrated moderate cyto-genotoxicity, indicating the potential environmental impact and relevance of acetamide derivatives in toxicological research (Parolini et al., 2010).
Discovery and Optimization of Calcium Channel Blockers
- Bezençon et al. (2017) reported on the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, and brain-penetrating T-type calcium channel blockers. The study emphasizes the optimization for solubility and brain penetration, providing a framework for developing clinical candidates for treating generalized epilepsies (Bezençon et al., 2017).
Anticancer Activities of Aryloxyacetamide Derivatives
- Tay et al. (2012) investigated the synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives and their anticancer activities. Some compounds showed notable anticancer activity, highlighting the potential of such derivatives in anticancer drug development (Tay et al., 2012).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAOMJPEQNIIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

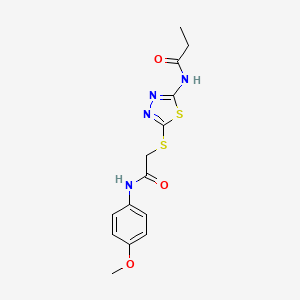


![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)
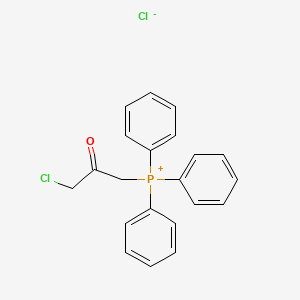
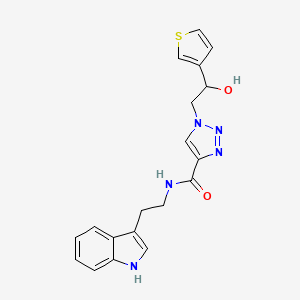
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
